7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride

説明

BenchChem offers high-quality 7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

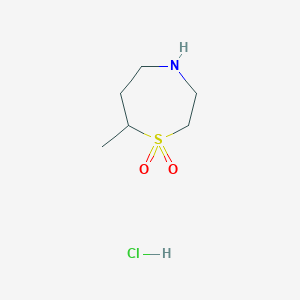

7-methyl-1,4-thiazepane 1,1-dioxide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-6-2-3-7-4-5-10(6,8)9;/h6-7H,2-5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWKJGSBRPVFMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCCS1(=O)=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride CAS number

An in-depth technical analysis of 7-Methyl-1λ⁶,4-thiazepane-1,1-dione hydrochloride (CAS: 1798747-20-2) requires moving beyond basic chemical descriptors. In modern medicinal chemistry, saturated heterocyclic building blocks are not merely structural spacers; they are strategic tools used to modulate physicochemical properties, navigate complex intellectual property (IP) landscapes, and optimize target binding thermodynamics.

As a Senior Application Scientist, I have structured this guide to dissect the structural dynamics, pharmacokinetic implications, and synthetic workflows associated with this specific thiazepane derivative, providing actionable, field-proven insights for drug development professionals.

Structural Dynamics: Escaping "Flatland" in Drug Discovery

The pharmaceutical industry's historical reliance on planar, sp²-hybridized aromatic rings has led to challenges with compound solubility, off-target promiscuity, and clinical attrition. The integration of highly 3D, sp³-rich scaffolds—a paradigm often referred to as "escaping flatland"—is now a cornerstone of fragment-based drug discovery (FBDD)[1].

7-Methyl-1,4-thiazepane-1,1-dione is a prime example of a 3D-enriched building block[2].

-

The 7-Membered Ring: Unlike rigid 6-membered piperazines, the 7-membered thiazepane ring adopts a flexible twist-chair conformation.

-

The Sulfone (1,1-dioxide) Moiety: The fully oxidized sulfur atom acts as a powerful, directional hydrogen bond acceptor (HBA) while simultaneously lowering the basicity of the distal amine through strong electron-withdrawing inductive effects.

-

The C7-Methyl Group: Positioned adjacent to the bulky sulfone, this methyl group introduces a chiral center and significant steric bulk. This steric hindrance restricts the conformational flexibility of the 7-membered ring, locking it into a preferred geometry that minimizes 1,3-diaxial interactions. This pre-organization reduces the entropic penalty upon binding to a target protein, often resulting in enhanced binding affinity.

Physicochemical Profiling

The following table summarizes the quantitative data and the causal implications of these properties in drug design[3].

| Property | Value | Causality / Implication in Drug Design |

| CAS Number | 1798747-20-2 | Unique identifier for the hydrochloride salt form. |

| Molecular Formula | C₆H₁₄ClNO₂S | Low molecular weight leaves an ample "MW budget" for further elaboration. |

| Molecular Weight | 199.70 g/mol | Ideal for fragment libraries (Rule of 3 compliant)[2]. |

| Topological Polar Surface Area | 54.6 Ų | Optimal for membrane permeability while providing strong H-bonding vectors. |

| H-Bond Donors / Acceptors | 2 (Salt) / 3 | The sulfone acts as a bifurcated H-bond acceptor; the amine is the functionalization node. |

| Fsp³ Fraction | 1.0 (Core) | 100% sp³ hybridized core, maximizing 3D character to improve solubility[1]. |

Pharmacokinetic (PK) and Pharmacodynamic (PD) Implications

Replacing traditional secondary amines (like piperazine or morpholine) with a thiazepane-1,1-dione is a calculated move to solve specific PK/PD liabilities[4].

-

Metabolic Shielding: Morpholines and piperazines are notorious for undergoing cytochrome P450-mediated α-oxidation, leading to ring-opening or toxic reactive metabolites. The strongly electron-withdrawing sulfone group in thiazepane-1,1-dione deactivates the adjacent carbons toward oxidative attack. Furthermore, the C7-methyl group provides a physical steric shield against enzymatic degradation at the sulfur-adjacent position.

-

pKa Modulation: Highly basic amines (pKa > 9) often suffer from poor passive membrane permeability (due to being fully ionized at physiological pH) and high hERG liability (cardiotoxicity). The inductive effect of the sulfone pulls electron density away from the nitrogen, lowering its pKa. This results in a higher fraction of the neutral species in the gut, improving oral bioavailability.

-

Enthalpy-Driven Optimization: The two oxygen atoms on the sulfone project into distinct vector spaces. In structure-based drug design (SBDD), these oxygens are frequently utilized to displace high-energy water molecules in the protein binding pocket or to form rigid hydrogen bonds with backbone amides, driving binding enthalpy.

Synthetic Utility and Functionalization Workflows

The secondary amine of the thiazepane core is the primary handle for diversification. However, functionalizing a 7-membered ring with adjacent steric bulk requires optimized conditions.

Caption: Workflow for integrating 7-methyl-1,4-thiazepane-1,1-dione into 3D fragment libraries.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to confirm causality and mechanistic success.

Protocol A: N-Arylation via Buchwald-Hartwig Cross-Coupling

Causality: 7-membered cyclic amines can be sluggish in cross-coupling due to their unique bite angle and steric profile. We utilize RuPhos Pd G3 , a precatalyst specifically engineered to facilitate the coupling of hindered secondary amines while suppressing β-hydride elimination.

-

Preparation: In an oven-dried vial equipped with a magnetic stir bar, add 7-Methyl-1,4-thiazepane-1,1-dione hydrochloride (1.2 eq), the aryl halide (1.0 eq), and Cs₂CO₃ (3.0 eq). Note: Cs₂CO₃ is chosen over NaOtBu to tolerate base-sensitive functional groups on the aryl halide and to effectively crack the HCl salt.

-

Catalyst Addition: Add RuPhos Pd G3 (5 mol%) and RuPhos ligand (5 mol%).

-

Degassing: Seal the vial and purge with N₂ (3 vacuum/N₂ cycles). Add anhydrous 1,4-dioxane (0.2 M).

-

Reaction: Heat the mixture at 90 °C for 12 hours.

-

Self-Validation (IPC): Analyze an aliquot via LC-MS. Because the aliphatic thiazepane lacks a strong UV chromophore, monitor the disappearance of the aryl halide via UV (254 nm) and the appearance of the product mass (M+H)⁺ via MS. Diagnostic Failure: If the reaction stalls and dehalogenated aryl starting material is observed, it indicates premature catalyst death due to oxygen ingress; re-evaluate the degassing technique.

-

Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase HPLC.

Protocol B: N-Alkylation via Reductive Amination

Causality: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination offers a milder, highly controlled alternative.

-

Imine Formation: Dissolve 7-Methyl-1,4-thiazepane-1,1-dione hydrochloride (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous DCE (0.3 M). Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free base. Stir at room temperature for 2 hours.

-

Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Note: NaBH(OAc)₃ is chosen because it is mild enough not to reduce the aldehyde directly, waiting instead for the iminium intermediate to form.

-

Self-Validation (IPC): Quench a 10 µL aliquot in 1 mL of MeOH and inject into LC-MS. If the iminium mass (M+H - 2) is observed without the final product mass, the hydride source is depleted or inactive. If this occurs, add a drop of acetic acid to catalyze the reduction or switch to NaCNBH₃.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Crucial Step: Due to the high polarity of the sulfone, if phase separation is poor, add 10% isopropanol to the DCM to enhance the extraction efficiency of the polar thiazepane derivative.

Analytical Characterization Considerations

When validating the synthesized derivatives, standard ¹H NMR will reveal the complex splitting patterns characteristic of the twist-chair conformation. The C7-methyl group will typically appear as a distinct doublet between 1.0–1.4 ppm. Due to the stereocenter at C7, coupling the thiazepane to another chiral molecule will result in a mixture of diastereomers, which will be distinctly visible via peak doubling in both ¹H and ¹³C NMR, and separable via chiral supercritical fluid chromatography (SFC).

References

- Guidechem. "7-methyl-1,4-thiazepane-1,1-dione hydrochloride CAS 1798747-20-2 WIKI information includes physical and chemical properties." Guidechem,

- Hamilton, D., et al. "Escape from planarity in fragment-based drug discovery." Drug Discovery Today, Volume 27, Number 9, September 2022.

- ACS Publications. "Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries." Organic Letters, April 2020.

- ACS Publications. "Design, Synthesis, and SAR of C-3 Benzoic Acid, C-17 Triterpenoid Derivatives. Identification of the HIV-1 Maturation Inhibitor." ACS Medicinal Chemistry Letters, August 2018.

Sources

Physicochemical Profiling and Synthetic Utility of 7-Methyl-1λ⁶,4-thiazepane-1,1-dione Hydrochloride in Fragment-Based Drug Discovery

Executive Summary

In the pursuit of novel therapeutics, modern medicinal chemistry has increasingly focused on escaping "flatland"—the over-reliance on planar, sp²-rich aromatic rings that often lead to poor solubility and off-target promiscuity. 7-Methyl-1λ⁶,4-thiazepane-1,1-dione hydrochloride (CAS: 1798747-20-2) emerges as a highly versatile, sp³-enriched aliphatic heterocycle designed to address these exact liabilities. Functioning as an advanced bioisostere for standard morpholine or piperazine rings, this scaffold provides a pronounced three-dimensional (3D) architecture, rendering it an ideal building block for Fragment-Based Ligand Discovery (FBLD) libraries.

This technical guide dissects the physicochemical properties, bioisosteric rationale, and self-validating experimental workflows required to effectively deploy this scaffold in drug development.

Structural Analysis & Physicochemical Profiling

The physicochemical profile of a fragment dictates its behavior in both synthetic workflows and biological assays. The hydrochloride salt form ensures high crystallinity and long-term thermodynamic stability at room temperature [1, 2].

| Property | Value | Significance in Drug Design |

| Molecular Formula | C₆H₁₄ClNO₂S | Low molecular weight ideal for fragment libraries. |

| Molecular Weight | 199.70 g/mol | Well within the "Rule of Three" (Ro3) for FBLD[1]. |

| CLogP | -1.03 | Highly hydrophilic; ensures excellent aqueous solubility[2]. |

| Topological Polar Surface Area | 54.6 Ų | Optimal for membrane permeability and CNS penetration [1]. |

| Hydrogen Bond Donors (HBD) | 2 (in salt form) | Provides vectors for target engagement via the amine. |

| Hydrogen Bond Acceptors (HBA) | 3 | Sulfone oxygens act as strong, directional H-bond acceptors. |

| Heavy Atom Count | 11 | Low complexity (192) allows for extensive downstream derivatization [1]. |

Mechanistic Rationale: Scaffold Hopping & Bioisosterism

The decision to replace a standard heterocycle (e.g., morpholine) with a 7-methyl-1,4-thiazepane-1,1-dione is driven by three core mechanistic advantages:

-

Enhanced 3D Character (Fraction sp³): Flat fragments often lack the vector complexity required to engage deep, irregular protein pockets. Saturated seven-membered rings like 1,4-thiazepanes possess a high "plane-of-best-fit" score, significantly increasing the fraction of sp³ carbons. This 3D enrichment has been proven to yield highly selective ligands for complex targets, such as BET bromodomains [3].

-

Metabolic Stability via Pre-Oxidation: Replacing a morpholine with a standard thiazepane or thiomorpholine introduces a severe metabolic liability: the sulfur atom is highly susceptible to rapid S-oxidation by hepatic cytochrome P450 enzymes, leading to high in vivo clearance. By utilizing the pre-oxidized 1,1-dioxide (sulfone) state, this metabolic soft spot is effectively blocked, drastically improving the pharmacokinetic half-life [4].

-

Steric Vectoring: The addition of the 7-methyl group introduces a chiral center and critical steric bulk adjacent to the sulfone. This restricts the conformational flexibility of the 7-membered ring, locking it into a preferred puckered state and providing a unique, rigid exit vector for substituents attached to the 4-position amine.

Logical flowchart detailing the bioisosteric advantages of the thiazepane 1,1-dione scaffold.

Experimental Protocols: Handling, Derivatization, and Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in quality control check to confirm causality and prevent downstream failures.

Protocol A: Thermodynamic Solubility Profiling

Causality: Kinetic solubility (e.g., a DMSO spike into buffer) often overestimates true solubility, leading to false negatives in biological assays when the compound slowly precipitates. Thermodynamic solubility must be established first.

-

Equilibration: Add 5.0 mg of 7-Methyl-1λ⁶,4-thiazepane-1,1-dione HCl to 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4).

-

Incubation: Seal the vial and agitate via an orbital shaker at 25°C for 24 hours to ensure thermodynamic equilibrium is reached.

-

Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet any undissolved solute.

-

Self-Validation (QC): Extract 100 µL of the supernatant and analyze via HPLC-UV against a pre-established calibration curve (0.1 - 10 mM in DMSO). Validation metric: If the variance between technical triplicates exceeds 5%, micro-precipitates are likely present; re-centrifuge at 15,000 × g and re-inject.

Protocol B: High-Throughput N-Acylation for FBLD Libraries

Causality: The secondary amine at position 4 is the primary vector for library expansion. Because the starting material is a hydrochloride salt, it must be neutralized in situ. HATU is selected as the coupling reagent due to its superior kinetics with sterically hindered secondary aliphatic amines.

-

Free-Basing: Dissolve 1.0 equivalent (eq) of the thiazepane HCl salt in anhydrous DMF (0.2 M concentration). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

-

Validation Check: Spot an aliquot onto wet pH indicator paper. A pH of ~9 confirms complete free-basing; failure to reach this pH will stall the coupling reaction.

-

-

Activation: In a separate vial, activate the target carboxylic acid (1.1 eq) with HATU (1.1 eq) in DMF for 5 minutes at room temperature.

-

Coupling: Transfer the activated acid solution to the free-based amine. Stir at room temperature for 2 hours.

-

Quenching & Self-Validation (QC): Quench the reaction with 5% aqueous NaHCO₃ and extract with EtOAc. Analyze the crude organic layer via LC-MS.

-

Validation metric: The reaction is deemed successful only if the extracted ion chromatogram shows the disappearance of the free thiazepane mass ( m/z 164 [M+H]+ ) and the emergence of the target amide mass.

-

Step-by-step experimental and quality control workflow for fragment library derivatization.

Conclusion

7-Methyl-1λ⁶,4-thiazepane-1,1-dione hydrochloride represents a paradigm shift in scaffold selection for fragment-based drug discovery. By combining the hydrogen-bonding geometry of a morpholine bioisostere with the metabolic resilience of a pre-oxidized sulfone and the steric complexity of a 7-membered ring, it offers researchers a robust starting point for developing highly selective, metabolically stable therapeutics.

References

-

Guidechem. "7-methyl-1,4-thiazepane-1,1-dione hydrochloride 1798747-20-2 wiki". Available at:1

-

EnamineStore. "7-methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride | EN300-179505". Available at:2

-

National Center for Biotechnology Information (PMC). "Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries". Available at: 3

-

National Center for Biotechnology Information (PMC). "Design of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as Selective Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 2". Available at:

Sources

An In-depth Technical Guide to 7-Methyl-1λ⁶,4-thiazepane-1,1-dione Hydrochloride and its Structural Analogs: A Roadmap for CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-thiazepane scaffold, particularly when incorporating a sulfonyl group, represents a compelling starting point for the design of novel central nervous system (CNS) therapeutics. This technical guide focuses on 7-Methyl-1λ⁶,4-thiazepane-1,1-dione hydrochloride, a representative member of this class, and explores the potential of its structural analogs in drug discovery. While specific pharmacological data for this lead compound is not extensively documented in publicly accessible literature, this document serves as a comprehensive roadmap for its synthesis, characterization, and evaluation. By leveraging established principles of medicinal chemistry and pharmacology, we provide a framework for researchers to unlock the therapeutic potential of this intriguing class of molecules. This guide will detail proposed synthetic strategies, outline robust analytical characterization methodologies, and present a cascade of in-vitro and in-vivo assays to elucidate the pharmacological profile and structure-activity relationships (SAR) of these novel compounds.

Introduction: The 1,4-Thiazepane-1,1-dione Scaffold - A Privileged Structure in CNS Drug Discovery?

The seven-membered heterocyclic ring system of 1,4-thiazepane has garnered interest in medicinal chemistry due to its structural diversity and presence in various biologically active compounds. The introduction of a sulfone (1,1-dione) moiety significantly influences the molecule's physicochemical properties, including its polarity, hydrogen bonding capacity, and metabolic stability. These are critical parameters for CNS drug candidates, which must navigate the blood-brain barrier and interact with specific neural targets.

The core structure, 7-Methyl-1λ⁶,4-thiazepane-1,1-dione hydrochloride (CAS Number: 1798747-20-2), presents a chiral center at the 7-position, offering opportunities for stereospecific interactions with biological targets. The hydrochloride salt form enhances aqueous solubility, a desirable property for formulation and administration. While the specific biological targets of this compound are yet to be fully elucidated, the broader class of thiazepines has been associated with a range of CNS activities.

This guide will provide a comprehensive framework for the systematic investigation of 7-Methyl-1λ⁶,4-thiazepane-1,1-dione hydrochloride and its analogs, from initial synthesis to preclinical evaluation.

Synthesis and Structural Elucidation of Analogs

The synthesis of 7-Methyl-1λ⁶,4-thiazepane-1,1-dione hydrochloride and its analogs can be approached through several strategic pathways, leveraging established methodologies for the formation of seven-membered heterocyclic rings.

Proposed Synthetic Strategies

Given the limited specific literature on the target compound, we propose the following synthetic routes based on general methods for constructing thiazepine rings:

-

Ring Expansion of Thiazinane Precursors: A plausible approach involves the synthesis of a suitably substituted thiazinane precursor followed by a ring expansion reaction. This method offers control over the stereochemistry of the methyl group.

-

Cycloaddition Reactions: Intramolecular cycloaddition reactions of acyclic precursors containing both the amine and the sulfonamide functionalities can be a powerful tool for constructing the thiazepane ring system.

-

Multi-component Reactions: A convergent approach utilizing a multi-component reaction could offer an efficient route to a diverse library of analogs by varying the starting materials.

Experimental Protocol: A General Synthetic Route

The following is a generalized, hypothetical protocol for the synthesis of 7-substituted-1,4-thiazepane-1,1-diones.

Step 1: Synthesis of N-protected amino aldehyde/ketone

-

Protect the amino group of a suitable amino acid (e.g., alanine for the 7-methyl analog) with a standard protecting group like Boc or Cbz.

-

Reduce the carboxylic acid to the corresponding alcohol.

-

Oxidize the alcohol to the aldehyde.

Step 2: Reductive Amination with a Cysteamine Derivative

-

React the N-protected amino aldehyde with a cysteamine derivative where the thiol is protected.

-

Reduce the resulting imine to form the secondary amine.

Step 3: Cyclization and Oxidation

-

Deprotect the thiol and induce intramolecular cyclization.

-

Oxidize the sulfide in the thiazepane ring to the sulfone using an oxidizing agent like m-CPBA or Oxone®.

Step 4: Deprotection and Salt Formation

-

Remove the N-protecting group.

-

Treat with hydrochloric acid to form the hydrochloride salt.

Analytical Characterization

Rigorous structural confirmation of the synthesized analogs is paramount. A combination of spectroscopic techniques should be employed:

| Technique | Purpose | Expected Observations for 7-Methyl-1λ⁶,4-thiazepane-1,1-dione |

| ¹H NMR | To determine the proton environment and connectivity. | Signals corresponding to the methyl group (doublet), methine proton at C7, and diastereotopic protons of the ring methylene groups. |

| ¹³C NMR | To identify all unique carbon atoms. | Resonances for the methyl, methine, and methylene carbons of the thiazepane ring. |

| Mass Spectrometry (HRMS) | To confirm the molecular weight and elemental composition. | Accurate mass measurement corresponding to the molecular formula C₆H₁₃NO₂S. |

| Infrared (IR) Spectroscopy | To identify key functional groups. | Characteristic strong absorption bands for the S=O stretching of the sulfone group and N-H stretching of the secondary amine. |

| X-ray Crystallography | To determine the absolute stereochemistry and solid-state conformation. | Provides unambiguous proof of the three-dimensional structure. |

In-Vitro Pharmacological Evaluation: A Tiered Approach

A systematic in-vitro evaluation is essential to identify the biological targets and elucidate the mechanism of action of the synthesized analogs. A tiered screening approach is recommended to efficiently prioritize compounds.

Tier 1: Broad-Based Phenotypic Screening

Initial screening in cell-based assays can provide valuable insights into the potential therapeutic area.

-

Neuronal Cell Viability and Neurotoxicity Assays: To assess the general toxicity profile of the compounds on neuronal cells (e.g., SH-SY5Y, primary cortical neurons).

-

Neurite Outgrowth Assays: To evaluate the potential of the compounds to promote neuronal regeneration, relevant for neurodegenerative disorders.[1]

-

High-Throughput Screening (HTS) against a Panel of CNS Targets: Screening against a broad panel of receptors, ion channels, and enzymes relevant to CNS disorders (e.g., GPCRs, kinases).

Tier 2: Target Deconvolution and Mechanism of Action Studies

Once a promising phenotypic effect is observed, the next step is to identify the specific molecular target(s).

-

Receptor Binding Assays: To determine the affinity of the compounds for specific receptors identified in the HTS.

-

Enzyme Inhibition Assays: To quantify the inhibitory potency (IC₅₀) against specific enzymes.

-

Electrophysiology: To study the effects of the compounds on ion channel function in neuronal cells.

Blood-Brain Barrier (BBB) Permeability Assessment

For a CNS drug candidate, the ability to cross the BBB is critical.

-

In-vitro BBB Models: Utilize cell-based models, such as co-cultures of brain endothelial cells, pericytes, and astrocytes, to assess permeability.

In-Vivo Preclinical Evaluation: From Rodent Models to Translational Insights

Promising candidates from in-vitro studies should be advanced to in-vivo models to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.

Pharmacokinetic (PK) Studies

-

Administration and Bioavailability: Determine the optimal route of administration and assess the oral bioavailability of the compounds.

-

Brain Penetration: Quantify the concentration of the compounds in the brain tissue versus the plasma to determine the brain-to-plasma ratio.

Efficacy in Animal Models of CNS Disorders

The choice of animal model will be guided by the in-vitro findings. Examples include:

-

Models of Neurodegenerative Diseases: (e.g., Alzheimer's, Parkinson's) to assess effects on cognitive function, motor deficits, and neuropathology.

-

Models of Psychiatric Disorders: (e.g., depression, anxiety, schizophrenia) to evaluate behavioral changes.

-

Models of Neuropathic Pain: To assess the analgesic properties of the compounds.

Safety and Toxicology

-

Acute and Chronic Toxicity Studies: To determine the maximum tolerated dose and identify any potential organ toxicity.

-

Off-target Effects: Investigate potential interactions with other physiological systems.

Structure-Activity Relationship (SAR) and Lead Optimization

A systematic exploration of the SAR is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of the lead compound.

Key Structural Modifications for Analog Synthesis

-

Substitution at the 7-position: Vary the size, lipophilicity, and electronic properties of the substituent to probe the binding pocket.

-

Modification of the Thiazepane Ring: Explore the effects of ring size and substitution on the ring itself.

-

Bioisosteric Replacement of the Sulfone Group: Replace the sulfone with other groups (e.g., sulfoximine, sulfonamide) to modulate physicochemical properties and target interactions.

Data-Driven Lead Optimization Workflow

Sources

Escaping Planarity: The Therapeutic Potential of 7-Methyl-1λ⁶,4-thiazepane-1,1-dione Hydrochloride in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the over-reliance on flat, sp²-hybridized aromatic rings has led to high attrition rates in clinical trials due to poor solubility and off-target promiscuity. To counter this, drug discovery has pivoted toward sp³-rich, three-dimensional (3D) architectures. 7-Methyl-1λ⁶,4-thiazepane-1,1-dione hydrochloride (CAS: 1798747-20-2) emerges as a privileged 3D scaffold and an advanced bioisostere for morpholine[1]. This technical whitepaper explores the structural rationale, core therapeutic applications, and experimental workflows associated with this versatile building block.

Structural Rationale & Physicochemical Profiling

Morpholine is a ubiquitous heterocycle in approved drugs, but it suffers from metabolic liabilities (e.g., rapid α-carbon oxidation) and a relatively planar geometry. Replacing morpholine with a 7-methyl-1,4-thiazepane-1,1-dione core provides three distinct advantages:

-

Escape from Planarity: The 7-membered thiazepane ring adopts a puckered 3D conformation, increasing the fraction of sp³ carbons ( Fsp3 ). This 3D character enhances target specificity by allowing the molecule to project into complex protein binding pockets[2].

-

Metabolic Shielding: The addition of the 7-methyl group introduces a chiral center and critical steric hindrance adjacent to the secondary amine, protecting the scaffold from Cytochrome P450 (CYP)-mediated N-dealkylation and oxidation.

-

Dipole & Hydrogen Bonding: The sulfone ( −SO2− ) moiety acts as a strong, directional hydrogen bond acceptor, improving aqueous solubility while maintaining membrane permeability.

Data Presentation: Scaffold Comparison

The following table summarizes the quantitative physicochemical shifts when transitioning from a standard morpholine to the 7-methyl-1,4-thiazepane-1,1-dione scaffold.

| Physicochemical Parameter | Morpholine | 7-Methyl-1,4-thiazepane-1,1-dione | Causality / Pharmacological Impact |

| Ring Geometry | 6-membered (Planar-leaning) | 7-membered (3D Pucker) | 7-membered rings escape planarity, increasing target specificity and reducing off-target binding[2]. |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | 54.6 Ų | The sulfone moiety increases TPSA, enhancing aqueous solubility without violating Lipinski's rules. |

| Hydrogen Bond Acceptors | 2 | 3 | Sulfone oxygens provide additional vectors for kinase/receptor binding. |

| Metabolic Liability (HLM t1/2 ) | High (α-carbon oxidation) | Low | The 7-methyl group provides steric shielding, preventing rapid CYP450-mediated degradation. |

Core Therapeutic Applications

A. Epigenetic Target Inhibitors (Fragment-Based Drug Discovery)

Fragment-based ligand discovery (FBLD) relies on screening low-molecular-weight molecules to identify highly efficient binders. 1,4-thiazepanes are heavily utilized as 3D fragments to target difficult epigenetic proteins[2]. For instance,2[2], a major anticancer target. The 3D nature of the thiazepane ring allows it to perfectly mimic acetyl-lysine, anchoring deep within the BRD4 recognition pocket.

Workflow of Fragment-Based Drug Discovery (FBDD) utilizing 3D thiazepane scaffolds.

B. Neuropharmacology: mGlu4 Positive Allosteric Modulators (PAMs)

The 1,4-thiazepane core has proven highly effective in Central Nervous System (CNS) drug discovery. A high-throughput screen identified a 1,4-thiazepane derivative as a weak positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4)[3]. Through rigorous chemical optimization, researchers developed VU6022296, a potent mGlu4 PAM ( EC50 = 32.8 nM)[3].3[3], serving as a preclinical model for Parkinson's disease.

Mechanism of action for 1,4-thiazepane-derived mGlu4 Positive Allosteric Modulators.

C. Oncology: Cytotoxic Thiodepsipeptides

Beyond synthetic libraries, the 1,4-thiazepane ring is a privileged motif in natural product oncology.4[4]. This compound exhibits potent cytotoxicity against MDA-MB-468 breast carcinoma ( LD50 = 1.26 µM) and COLO 205 colon adenocarcinoma ( LD50 = 1.4 µM)[4].

Experimental Methodologies & Protocols

To integrate 7-Methyl-1λ⁶,4-thiazepane-1,1-dione into a drug discovery pipeline, strict analytical and biological validation protocols must be followed. The protocols below are designed as self-validating systems to ensure data integrity.

Protocol 1: Fragment Screening via Protein-Observed 19F NMR (PrOF NMR)

Purpose: To detect weak binding (high µM to mM Kd ) of fluorinated thiazepane fragments to target proteins (e.g., BRD4) without the interference of solvent signals.

-

Step 1: Library Preparation. Synthesize fluorinated derivatives of the 7-methyl-1,4-thiazepane core. Causality: 19F has 100% natural abundance and zero background in biological buffers. This eliminates the need for complex solvent suppression techniques required in 1H NMR, ensuring high signal-to-noise ratios.

-

Step 2: Target Incubation. Incubate 50 µM of purified BRD4-D1 protein with 1 mM of the thiazepane fragment in a deuterated buffer ( D2O , pH 7.4). Causality: The high ligand-to-protein ratio forces equilibrium toward the bound state, which is necessary to detect low-affinity fragment hits.

-

Step 3: Data Acquisition (CPMG Sequence). Run a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence. Causality (Self-Validation): The CPMG sequence acts as a T2 relaxation filter. Small, unbound fragments tumble rapidly (long T2 , sharp signal). When the fragment binds the massive protein, it adopts the protein's slow tumbling rate (short T2 ). The CPMG filter causes the bound fragment's signal to broaden and decay rapidly. A reduction in signal intensity directly and automatically validates binding.

Protocol 2: In Vitro Microsomal Stability & CNS Penetration Validation

Purpose: To validate the metabolic shielding provided by the 7-methyl group and confirm the sulfone moiety does not restrict Blood-Brain Barrier (BBB) crossing.

-

Step 1: HLM Incubation. Incubate 1 µM of the thiazepane compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) and 1 mM NADPH at 37°C. Causality: NADPH is the mandatory electron donor for CYP450 enzymes. Without it, phase I metabolism cannot occur.

-

Step 2: Precise Quenching. At exact intervals (0, 15, 30, 60 min), extract 50 µL aliquots and inject them into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. Causality (Self-Validation): Acetonitrile instantly precipitates the microsomal proteins, halting the reaction dead. The internal standard ensures that any variations in LC-MS/MS ionization efficiency are mathematically normalized, validating the mass balance.

-

Step 3: PAMPA-BBB Assay. Run the compound through a Parallel Artificial Membrane Permeability Assay coated with porcine brain lipid. Causality: This confirms that despite the high polarity of the 1,1-dione (sulfone) group, the overall 3D lipophilicity of the thiazepane ring permits passive diffusion into the CNS, a strict requirement for neuropharmacological applications like mGlu4 PAMs[3].

References

- Building Blocks - CymitQuimica: 7-Methyl-1,4-thiazepane-1,1-dione hydrochloride Source: CymitQuimica URL

- Source: Bioorganic & Medicinal Chemistry Letters (PubMed)

- Source: Marine Drugs (PMC)

- Source: Organic Letters (PMC)

Sources

- 1. cymitquimica.com [cymitquimica.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and optimization of a novel CNS penetrant series of mGlu4 PAMs based on a 1,4-thiazepane core with in vivo efficacy in a preclinical Parkinsonian model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride literature review

An In-depth Technical Guide to 7-Methyl-1λ⁶,4-thiazepane-1,1-dione Hydrochloride

Authored by: A Senior Application Scientist

Disclaimer: The following document is a comprehensive technical guide based on available scientific literature for structurally related compounds. As of the date of this publication, specific experimental data for 7-Methyl-1λ⁶,4-thiazepane-1,1-dione hydrochloride is limited. This guide, therefore, extrapolates from established chemical principles and the known properties of analogous structures to provide a foundational resource for researchers, scientists, and drug development professionals. All proposed experimental protocols are hypothetical and should be adapted and validated in a laboratory setting.

Introduction: The Thiazepane Scaffold in Medicinal Chemistry

Heterocyclic compounds containing nitrogen and sulfur are cornerstones in the development of novel therapeutics. Among these, the thiazepane ring system, a seven-membered heterocycle, and its derivatives have garnered interest due to their diverse pharmacological potential. The oxidation of the sulfur atom to a sulfone (dioxide) group, as in the 1λ⁶,4-thiazepane-1,1-dione scaffold, can significantly modulate the molecule's physicochemical properties, such as its polarity, hydrogen bonding capacity, and metabolic stability. These modifications can, in turn, influence the compound's pharmacokinetic profile and biological activity.

This guide focuses on a specific, yet largely unexplored, member of this class: 7-Methyl-1λ⁶,4-thiazepane-1,1-dione hydrochloride . While direct research on this compound is not abundant, its structural similarity to other biologically active thiazine and thiazepine derivatives suggests it may hold significant promise in various therapeutic areas.[1][2][3] This document aims to provide a thorough overview of its chemical nature, a plausible synthetic route, and its potential pharmacological relevance, thereby serving as a catalyst for future research and development.

Physicochemical Properties and Characterization

The fundamental properties of 7-Methyl-1λ⁶,4-thiazepane-1,1-dione hydrochloride are summarized below. It is important to note that while some properties are established, others are predicted based on its structure.

| Property | Value | Source |

| CAS Number | 1798747-20-2 | [4] |

| Molecular Formula | C₆H₁₄ClNO₂S | [4] |

| Molecular Weight | 199.7 g/mol | [4] |

| Canonical SMILES | CC1CS(=O)(=O)CCNC1.Cl | (Structure-based) |

| Predicted XLogP3-AA | -1.1 | [5] (for parent thiomorpholine-1,1-dioxide) |

| Appearance | Predicted: White to off-white crystalline solid | (Inference from similar compounds)[6] |

| Solubility | Predicted: Soluble in water and polar organic solvents | (Inference from hydrochloride salt form) |

Spectroscopic Characterization (Hypothetical)

Based on the structure, the following spectroscopic signatures would be expected:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl group (a doublet), and complex multiplets for the methylene protons of the thiazepane ring. The presence of the hydrochloride salt may lead to a broad signal for the amine proton.

-

¹³C NMR: The carbon NMR would show a signal for the methyl carbon and several signals in the aliphatic region for the ring carbons.

-

IR Spectroscopy: Key vibrational bands would include those for N-H stretching (as the hydrochloride salt), C-H stretching, and strong characteristic absorptions for the S=O stretching of the sulfone group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would be expected to show a parent ion corresponding to the free base (C₆H₁₃NO₂S) with a molecular weight of 163.07.

Proposed Synthesis and Manufacturing

While a specific synthetic route for 7-Methyl-1λ⁶,4-thiazepane-1,1-dione hydrochloride has not been published, a plausible pathway can be devised based on established methodologies for the synthesis of related heterocyclic systems.[7][8] The proposed multi-step synthesis is outlined below.

Caption: Proposed multi-step synthesis of 7-Methyl-1λ⁶,4-thiazepane-1,1-dione hydrochloride.

Rationale Behind the Proposed Synthesis:

This synthetic approach is designed to build the seven-membered ring system in a controlled manner.

-

Aziridine Formation: Starting with a readily available chiral precursor like 2-amino-1-propanol allows for the introduction of the methyl group at the desired position. Conversion of the alcohol to a good leaving group followed by intramolecular cyclization is a standard method for forming aziridines.

-

Ring Opening: The strained aziridine ring is susceptible to nucleophilic attack. Using a protected thiol ensures that the sulfur is introduced at the correct position.

-

Cyclization: Deprotection of the amine and thiol groups would be followed by an intramolecular cyclization to form the seven-membered thiazepane ring.

-

Oxidation: The sulfide in the thiazepane ring can be readily oxidized to the corresponding sulfone using common oxidizing agents. This step is crucial for obtaining the target 1,1-dione structure.

-

Salt Formation: The final step involves the formation of the hydrochloride salt, which often improves the stability and solubility of amine-containing compounds.[4]

Potential Pharmacological Significance and Therapeutic Applications

The therapeutic potential of 7-Methyl-1λ⁶,4-thiazepane-1,1-dione hydrochloride can be inferred from the broad spectrum of biological activities reported for structurally related heterocyclic scaffolds.[1][2][9]

Caption: Potential therapeutic applications of the 1,4-thiazepane-1,1-dione scaffold.

-

Antimicrobial and Antifungal Activity: Thiazine and thiazolidinedione derivatives have shown promising activity against a range of bacterial and fungal pathogens.[1][10] The presence of the sulfone group and the specific substitution pattern in the target molecule could lead to novel antimicrobial agents.

-

Anti-inflammatory and Analgesic Effects: Several thiazine derivatives are known to possess anti-inflammatory and analgesic properties.[2][11] Further investigation into the potential of 7-Methyl-1λ⁶,4-thiazepane-1,1-dione hydrochloride in this area is warranted.

-

Anticancer Activity: Substituted thiazinanones and thiazolidin-4-ones have been reported to exhibit antitumor activity.[9][12] The unique three-dimensional structure of the thiazepane ring could allow for novel interactions with anticancer targets.

-

CNS Activity: Some thiazine derivatives have been developed as antipsychotic agents, suggesting that the core scaffold can cross the blood-brain barrier and interact with CNS targets.[2]

Hypothetical Experimental Protocols

The following protocols are provided as a starting point for researchers interested in synthesizing and evaluating this compound.

Protocol 1: Hypothetical Synthesis of 7-Methyl-1,4-thiazepane

-

Step 1: Synthesis of (R)-2-methylaziridine.

-

Dissolve (R)-2-amino-1-propanol in an appropriate solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine) and cool the mixture in an ice bath.

-

Slowly add a solution of tosyl chloride in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Work up the reaction to isolate the tosylated intermediate.

-

Treat the intermediate with a strong base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF) to effect intramolecular cyclization to the aziridine.

-

Purify the aziridine by distillation or chromatography.

-

-

Step 2: Synthesis of S-trityl-2-(((R)-2-methylaziridin-1-yl)methyl)ethan-1-amine.

-

Dissolve (R)-2-methylaziridine and S-trityl cysteamine in a suitable solvent (e.g., ethanol).

-

Heat the reaction mixture under reflux until the starting materials are consumed (monitor by TLC).

-

Remove the solvent under reduced pressure and purify the product by column chromatography.

-

-

Step 3: Synthesis of 7-methyl-1,4-thiazepane.

-

Dissolve the product from Step 2 in a mixture of trifluoroacetic acid and a scavenger (e.g., triethylsilane).

-

Stir at room temperature to remove the trityl protecting group.

-

Neutralize the reaction mixture and induce intramolecular cyclization, possibly with heating.

-

Purify the resulting 7-methyl-1,4-thiazepane by chromatography.

-

-

Step 4: Oxidation to 7-Methyl-1,4-thiazepane-1,1-dione.

-

Dissolve 7-methyl-1,4-thiazepane in a suitable solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Add a solution of an oxidizing agent (e.g., m-CPBA, 2.2 equivalents) portion-wise.

-

Stir the reaction until complete oxidation is observed (monitor by TLC).

-

Quench the reaction, wash with a basic solution (e.g., sodium bicarbonate), and extract the product.

-

Purify by column chromatography.

-

-

Step 5: Formation of the Hydrochloride Salt.

-

Dissolve the purified 7-Methyl-1,4-thiazepane-1,1-dione in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Add a solution of HCl in the same solvent dropwise until precipitation is complete.

-

Filter the resulting solid, wash with cold solvent, and dry under vacuum to obtain the final product.

-

Protocol 2: General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

-

Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 7-Methyl-1λ⁶,4-thiazepane-1,1-dione hydrochloride in a suitable solvent (e.g., DMSO or water). Prepare serial dilutions of the compound in culture media.

-

Incubation: Remove the old media from the cells and add the media containing different concentrations of the test compound. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

7-Methyl-1λ⁶,4-thiazepane-1,1-dione hydrochloride represents a novel chemical entity with unexplored potential. Based on the extensive pharmacological activities of related thiazine and thiazepine compounds, it is a promising candidate for investigation in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

The immediate future research should focus on:

-

Confirmation of a viable synthetic route and complete chemical characterization of the molecule.

-

Broad-spectrum biological screening to identify its primary pharmacological activities.

-

In-depth mechanistic studies to elucidate its mode of action if significant activity is observed.

-

Structure-activity relationship (SAR) studies by synthesizing and testing related analogues to optimize for potency and selectivity.

This technical guide provides a solid foundation for initiating research into this intriguing molecule. The insights and proposed methodologies herein are intended to empower researchers to unlock the potential of 7-Methyl-1λ⁶,4-thiazepane-1,1-dione hydrochloride and contribute to the development of new and effective therapies.

References

- Asif, M. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives.

- Supporting Materials. (n.d.).

- Electronic Features and Pharmacological Potentials of Substituted Thiazines. (2024). Chemical Methodologies, 8(6), 469-482.

- Albuquerque, J. F., et al. (1995). Substituted thiazolidinediones and thio-imidazolidinones: synthesis, structural study and pharmacological activity. Pharmazie, 50(6), 387-389.

- Fodor, L., et al. (2021). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 26(23), 7268.

- Supplementary Data. (n.d.).

- Abdel-Wahab, B. F., et al. (2020).

- O'Donovan, D., et al. (2021). Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemMedChem, 16(11), 1716-1735.

- Iyengar, B. S., et al. (1993). Synthesis, chemical reactivity, and antitumor evaluation of congeners of carmethizole hydrochloride, an experimental "acylated vinylogous carbinolamine" tumor inhibitor. Journal of medicinal chemistry, 36(23), 3618–3627.

-

PubChemLite. (n.d.). 1,4-thiazepane-1,1-dione hydrochloride (C5H11NO2S). Retrieved from [Link]

- Kelgokmen, Y., & Zora, M. (2018). Synthesis of 1,4-Thiazepines. The Journal of organic chemistry, 83(15), 8376–8389.

-

Zora, M., & Kelgokmen, Y. (2018). The synthesis of 1,4-thiazepines. ResearchGate. Retrieved from [Link]

- Kumar, S., & Narasimhan, B. (2018). Biological potential of thiazolidinedione derivatives of synthetic origin. BMC chemistry, 12, 133.

- van der Kooy, F. (2007). Chapter 4 Synthesis of 7-methyljuglone and diospyrin. University of Pretoria.

- WO2010070667A2 - Novel process for the preparation of 7-((3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo(c,f)(1,2) thiazepin-11-yl)amino)heptanoate. (2010).

- Kelgokmen, Y., & Zora, M. (2018). Synthesis of 1,4-Thiazepines. The Journal of Organic Chemistry, 83(15), 8376-8389.

-

GSRS. (n.d.). Retrieved from [Link]

- Popiołek, Ł., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6463.

- Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (2019). Journal of Heterocyclic Chemistry, 56(10), 2659-2683.

-

PubChem. (n.d.). Thiomorpholine 1,1-dioxide. Retrieved from [Link]

Sources

- 1. naturalspublishing.com [naturalspublishing.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion [mdpi.com]

- 8. Synthesis of 1,4-Thiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemistry of Substituted Thiazinanes and Their Derivatives [mdpi.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. Substituted thiazolidinediones and thio-imidazolidinones: synthesis, structural study and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies [mdpi.com]

The Diverse Biological Activities of Sulfonyl-Containing Heterocycles: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Importance of the Sulfonyl Group in Medicinal Chemistry

The incorporation of the sulfonyl functional group (-SO₂-) within heterocyclic scaffolds has proven to be a remarkably successful strategy in the discovery and development of a wide array of therapeutic agents.[1][2] This enduring importance stems from the unique physicochemical properties conferred by the sulfonyl moiety, including its strong electron-withdrawing nature, its ability to act as a hydrogen bond acceptor, and its metabolic stability. These characteristics allow sulfonyl-containing heterocycles to interact with a diverse range of biological targets with high affinity and specificity, leading to a broad spectrum of pharmacological activities.[1] This in-depth technical guide provides a comprehensive overview of the core biological activities of these compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation.

I. Antibacterial Activity: The Foundational Success of Sulfonamides

The journey of sulfonyl-containing heterocycles in medicine began with the discovery of the antibacterial sulfonamides, the first class of synthetic antimicrobial agents.[1][3] Their impact on human health has been profound, and they continue to be relevant in the treatment of various bacterial infections.[3]

A. Mechanism of Action: Inhibition of Folate Biosynthesis

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[3][4] Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. Folic acid is a crucial precursor for the synthesis of nucleotides and certain amino acids, making its production essential for bacterial growth and replication.[3]

Sulfonamides, being structural analogs of para-aminobenzoic acid (PABA), the natural substrate of DHPS, compete with PABA for binding to the active site of the enzyme.[3] This competitive inhibition blocks the formation of dihydropteroic acid, a precursor to folic acid, thereby halting bacterial proliferation.[4]

Caption: Mechanism of Action of Sulfonamide Antibiotics.

B. Structure-Activity Relationships (SAR) of Antibacterial Sulfonamides

The antibacterial efficacy of sulfonamides is intricately linked to their chemical structure. Key SAR principles include:

-

The Anilino N⁴-Amino Group: A free (unsubstituted) amino group at the N⁴ position of the aniline ring is crucial for activity, as it mimics the amino group of PABA.[5] Prodrugs where this group is acylated can be inactive until metabolized to the free amine.[5]

-

The Aromatic Ring: The benzene ring is essential for activity. Substitution on this ring can modulate the physicochemical properties of the molecule.

-

The Sulfonamide N¹-Substitution: Substitution on the N¹ nitrogen of the sulfonamide group has a profound impact on the drug's properties. Electron-withdrawing heterocyclic substituents, such as in sulfamethoxazole and sulfadiazine, increase the acidity of the sulfonamide proton, leading to a pKa in the optimal range of 6.6-7.4.[5] This optimal pKa ensures a balance between the ionized and non-ionized forms of the drug at physiological pH, which is critical for both solubility and cell membrane penetration.[5] Disubstitution on the N¹ nitrogen generally leads to a loss of activity.[5]

| Feature | Importance for Antibacterial Activity | Reference |

| Free N⁴-Amino Group | Essential for mimicking PABA and competitive inhibition. | [5] |

| Aromatic Ring | Core scaffold for PABA analogy. | |

| N¹-Heterocyclic Substitution | Modulates pKa, solubility, and potency. | [5] |

C. Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a continuous, coupled spectrophotometric assay to determine the inhibitory activity of sulfonyl-containing heterocycles against DHPS.[4][6][7]

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR), consuming NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to DHPS activity.[4][7]

Materials:

-

Recombinant DHPS enzyme

-

Recombinant DHFR enzyme

-

p-Aminobenzoic acid (PABA)

-

6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

NADPH

-

Assay Buffer (e.g., 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0)[4]

-

Test compounds (dissolved in DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of concentrations.

-

Prepare a reaction mixture containing assay buffer, DHPS, DHFR, and NADPH.

-

-

Assay Setup:

-

To each well of a 96-well plate, add 2 µL of the test compound dilution or DMSO (for control).

-

Add 168 µL of the reaction mixture to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.[4]

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of absorbance change) for each concentration.

-

Determine the percent inhibition relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

II. Antidiabetic Activity: The Role of Sulfonylureas

Sulfonylureas are a major class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus.[8][9]

A. Mechanism of Action: Stimulation of Insulin Secretion

Sulfonylureas exert their primary effect by stimulating the release of insulin from pancreatic β-cells.[9] They achieve this by binding to and inhibiting the ATP-sensitive potassium (KATP) channels in the β-cell membrane.[9] The closure of these channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.[9]

Caption: Mechanism of Action of Sulfonylureas.

B. Structure-Activity Relationships (SAR) of Sulfonylureas

The hypoglycemic activity of sulfonylureas is influenced by their structural features:

-

Benzene Ring Substitution: The benzene ring should ideally have a substituent at the para position.[10] Substituents like methyl, acetyl, amino, chloro, and trifluoromethyl have been shown to enhance activity.[10] Second-generation sulfonylureas, such as glibenclamide, feature an aryl carboxamidoalkyl group at this position, which further increases potency.[10]

-

Terminal Nitrogen Substitution: The size and lipophilicity of the substituent on the terminal nitrogen of the urea moiety are critical.[10] N-propyl and larger alkyl groups are generally active, while activity is lost with very large substituents (12 or more carbons).[10]

| Feature | Importance for Antidiabetic Activity | Reference |

| Para-substituted Benzene Ring | Enhances potency. | [10] |

| Aryl Carboxamidoalkyl Group (2nd Gen) | Significantly increases potency. | [10] |

| Optimal Size of Terminal N-substituent | Crucial for receptor binding and lipophilicity. | [10] |

III. Anticancer Activity: A Multifaceted Approach

A growing body of research highlights the potential of sulfonyl-containing heterocycles as anticancer agents, acting through diverse mechanisms.[11][12][13]

A. Mechanisms of Antitumor Action

Unlike the well-defined mechanisms of antibacterial and antidiabetic sulfonamides, the anticancer activity of this class of compounds is more varied and includes:

-

Carbonic Anhydrase Inhibition: Certain sulfonamides are potent inhibitors of carbonic anhydrase (CA) isozymes, particularly CA IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[12][14]

-

Cell Cycle Arrest: Some derivatives have been shown to induce cell cycle arrest, often in the G1 phase, preventing cancer cell proliferation.[11]

-

Disruption of Microtubule Assembly: Similar to some established chemotherapeutics, certain sulfonyl-containing compounds can interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.[11]

-

Angiogenesis Inhibition: Inhibition of matrix metalloproteinases (MMPs) by some sulfonamides can disrupt the formation of new blood vessels, which is essential for tumor growth and metastasis.[11]

B. Experimental Protocol: In Vitro Anticancer Cell Viability Assay (MTT Assay)

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[15][16][17][18]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[16][17] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.[17]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)[15]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compounds

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle (e.g., DMSO) controls.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[16][18]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value.

Caption: Experimental Workflow for the MTT Cell Viability Assay.

IV. Antiviral and Anti-inflammatory Activities

The therapeutic potential of sulfonyl-containing heterocycles extends to antiviral and anti-inflammatory applications, further highlighting their versatility.

A. Antiviral Activity

A range of sulfonamide derivatives incorporating various heterocyclic moieties have demonstrated promising antiviral activity against a spectrum of viruses, including enteroviruses, influenza viruses, and human immunodeficiency virus (HIV).[19][20][21][22] The mechanisms of action are often virus-specific and can involve the inhibition of viral enzymes or interference with viral entry or replication processes.[21]

B. Anti-inflammatory Activity

Sulfonyl-containing heterocycles have also been investigated for their anti-inflammatory properties.[23][24][25][26][27] A prominent example is the class of selective COX-2 inhibitors, such as celecoxib, which contains a pyrazole ring and a sulfonamide group. These drugs reduce the production of prostaglandins involved in inflammation and pain.[23] Other derivatives have shown anti-inflammatory effects through different mechanisms, including the inhibition of pro-inflammatory cytokine production.[28]

V. Conclusion and Future Perspectives

Sulfonyl-containing heterocycles represent a privileged class of scaffolds in medicinal chemistry, with a rich history and a promising future. From the foundational antibacterial sulfonamides to the life-changing sulfonylureas and the emerging anticancer, antiviral, and anti-inflammatory agents, the versatility of the sulfonyl group is undeniable. A deep understanding of their mechanisms of action, guided by detailed structure-activity relationship studies and robust experimental evaluation, will continue to drive the development of novel and improved therapeutics based on these remarkable chemical entities. The continued exploration of new heterocyclic systems and the application of modern drug design principles are poised to unlock even more of the therapeutic potential held within this important class of compounds.

References

- Ghorab, M. M., et al. (2014). Novel Sulfonamides and Their Thiophene, Pyrazole, and Pyridine Derivatives as Potent Antitumor Agents. Journal of Heterocyclic Chemistry, 51(5), 1300-1309.

- Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

- Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

-

Pharmacy 180. (n.d.). SAR of Sulphonylureas. Retrieved from [Link]

- Verma, A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 27(29), 35939-35953.

- De, P., & S. K. (2015). QSAR study of some anti-hyperglycaemic sulphonylurea drugs. SAR and QSAR in Environmental Research, 26(6), 481-496.

-

ResearchGate. (n.d.). SAR of N-linked sulfonylurea derivatives. Retrieved from [Link]

- Supuran, C. T., & Scozzafava, A. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Medicinal Chemistry, 9(5), 551-570.

-

SlideShare. (2021, February 11). SAR and Classification of Sulfonylureas.pptx. Retrieved from [Link]

-

YouTube. (2022, April 30). Structure Activity Relationship of Sulfonamides || Sulfanilamide || SAR Medicinal Chemistry. Retrieved from [Link]

- Proskurina, V. N., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 28(1), 51.

- Di Cesare Mannelli, L., et al. (2021). Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1345-1355.

-

YouTube. (2021, February 11). SAR of Sulfonylureas | MOA, Uses with Examples | Oral Hypoglycemics | BP 501T | L~54. Retrieved from [Link]

- Lim, C., et al. (2010). Sulfonamide Derivatives of Styrylheterocycles as a Potent Inhibitor of COX-2-mediated Prostaglandin E2 Production. Bioorganic & Medicinal Chemistry Letters, 20(23), 6938-6941.

- Ghorab, M. M., et al. (2008). Synthesis and analgesic/anti-inflammatory evaluation of fused heterocyclic ring systems incorporating phenylsulfonyl moiety. Acta Pharmaceutica, 58(2), 123-135.

-

ResearchGate. (n.d.). Synthesis and analgesic/anti-inflammatory evaluation of fused heterocyclic ring systems incorporating phenylsulfonyl moiety. Retrieved from [Link]

-

CSH Protocols. (n.d.). MTT (Assay protocol). Retrieved from [Link]

-

Neliti. (n.d.). SULFONAMIDE-CONTAINING HETEROCYCLIC COMPOUNDS WERE SYNTHESISED. Retrieved from [Link]

- Proskurina, V. N., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 28(1), 51.

-

ProQuest. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral sulfonamides with various N-heterocyclic and aromatic units – Synthesis and antiviral activity evaluation. Retrieved from [Link]

-

Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. Retrieved from [Link]

-

NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

DevTools Daily. (2021, January 19). Real examples of Graphviz. Retrieved from [Link]

- Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(8), 1938.

- Ali, I., et al. (2021). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 26(16), 4948.

-

ResearchGate. (n.d.). A Simple Example of a Workflow Generated with GraphViz (see Code in Appendix C). Retrieved from [Link]

- Bano, B., et al. (2021). Sulfonamides and Sulphonyl Ester of Quinolines as Non-Acidic, Non- Steroidal, Anti-inflammatory Agents. Letters in Drug Design & Discovery, 18(2), 112-120.

- Yun, M. K., et al. (2007). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. Analytical Biochemistry, 360(2), 227-234.

-

ResearchGate. (n.d.). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Retrieved from [Link]

- Aluru, R. G. P., et al. (2014). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. Pharmacological Reports, 66(6), 1024-1030.

-

ResearchGate. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]

- American Chemical Society. (1945). Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Journal of the American Chemical Society, 67(7), 1183-1185.

- Khan, I., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 27(11), 3501.

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

-

ResearchGate. (2024, January 27). Anticancer activity of sulfonamides containing heterocycle compound synthesized by green chemistry via silver nanoparticles (green nanoparticles). Retrieved from [Link]

- Asif, M. (2021). Recent advances on heterocyclic compounds with antiviral properties. Future Journal of Pharmaceutical Sciences, 7(1), 1-18.

-

Read the Docs. (n.d.). Examples — graphviz 0.21 documentation. Retrieved from [Link]

-

Contentful. (2018, May 4). Graphviz example: How to visualize structured content. Retrieved from [Link]

- Anderson, D. D., et al. (2021). 3‑Hydroxy-Beta-Lactam Inhibitors of Dihydrofolate Synthetase. ACS Infectious Diseases, 7(7), 2055-2065.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. QSAR study of some anti-hyperglycaemic sulphonylurea drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SAR and Classification of Sulfonylureas.pptx [slideshare.net]

- 10. pharmacy180.com [pharmacy180.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. media.neliti.com [media.neliti.com]

- 13. researchgate.net [researchgate.net]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. broadpharm.com [broadpharm.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Sulfonamides with Heterocyclic Periphery as Antiviral Agents [mdpi.com]

- 20. Sulfonamides with Heterocyclic Periphery as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sulfonamides with Heterocyclic Periphery as Antiviral Agents - ProQuest [proquest.com]

- 22. researchgate.net [researchgate.net]

- 23. openaccesspub.org [openaccesspub.org]

- 24. Synthesis and analgesic/anti-inflammatory evaluation of fused heterocyclic ring systems incorporating phenylsulfonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 27. benthamdirect.com [benthamdirect.com]

- 28. Sulfonamide derivatives of styrylheterocycles as a potent inhibitor of COX-2-mediated prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride safety and toxicity profile

An In-depth Technical Guide to Establishing the Safety and Toxicity Profile of 7-Methyl-1λ⁶,4-thiazepane-1,1-dione hydrochloride

Prepared by: Gemini, Senior Application Scientist

Disclaimer: This document provides a comprehensive framework for the safety and toxicity assessment of the novel chemical entity 7-Methyl-1λ⁶,4-thiazepane-1,1-dione hydrochloride (CAS No. 1798747-20-2). As of the date of this guide, detailed toxicological data for this specific compound are not extensively available in the public domain. Therefore, this guide is structured as a strategic roadmap for researchers, scientists, and drug development professionals to design and execute a scientifically rigorous, phased toxicological evaluation. The protocols and principles described herein are based on established international regulatory guidelines and industry best practices.

Introduction: The Imperative for a Robust Preclinical Safety Profile

The compound 7-Methyl-1λ⁶,4-thiazepane-1,1-dione hydrochloride is a sulfonamide derivative containing a thiazepane heterocyclic core.[1] While the thiazepane ring is found in some bioactive molecules[2], and related benzothiazine dioxides have shown anti-inflammatory activity[3], the introduction of any novel chemical entity into the drug development pipeline necessitates a thorough evaluation of its potential risks. A meticulously designed safety and toxicity profile is the cornerstone of a successful Investigational New Drug (IND) application, ensuring the safety of participants in first-in-human clinical trials.

This guide delineates a logical, tiered approach to toxicological assessment, from initial computational predictions to comprehensive in vivo studies. The causality behind each experimental phase is explained to provide a self-validating system for risk assessment.

Phase 1: Foundational Assessment - Physicochemical and In Silico Analysis

Before embarking on costly and time-consuming biological assays, a foundational understanding of the compound's properties is critical. This initial phase provides early indicators of potential liabilities and informs the design of subsequent studies.

Physicochemical Characterization

The compound's physical and chemical properties dictate its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocol: Core Physicochemical Tests

-

Solubility: Determine solubility in aqueous buffers at various pH levels (e.g., pH 2.0, 7.4, 9.0) using a standardized shake-flask or potentiometric method. This is crucial for designing in vitro assays and predicting oral absorption.

-

pKa Determination: Use capillary electrophoresis or potentiometric titration to determine the ionization constant(s). The pKa value is essential for predicting the compound's charge state in different physiological compartments, which influences its ability to cross membranes.[4]

-

LogP/LogD: Measure the octanol-water partition coefficient (LogP) and distribution coefficient (LogD at pH 7.4). These values are key indicators of lipophilicity, influencing membrane permeability, protein binding, and potential for bioaccumulation.

-

Chemical Stability: Assess stability in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), as well as in plasma and relevant buffer systems, using HPLC-UV or LC-MS. Degradation can lead to loss of efficacy or the formation of toxic metabolites.

In Silico Toxicological Prediction

Computational toxicology models leverage extensive databases to predict potential toxicities based on chemical structure, providing an early warning system.

-

Structural Alerts (SAs): Analyze the molecule for fragments known to be associated with toxicity (e.g., mutagenicity, carcinogenicity). The sulfonamide group, for instance, is a well-known structural alert for potential hypersensitivity reactions.

-

Quantitative Structure-Activity Relationship (QSAR): Employ validated QSAR models (e.g., TOPKAT, DEREK Nexus) to predict endpoints such as carcinogenicity, skin sensitization, and aquatic toxicity. For example, a QSAR analysis of the related compound, 7-phenyl-1lambda6,4-thiazepane-1,1-dione hydrochloride, flags potential for acute oral toxicity, skin irritation, and eye irritation.[5]

Phase 2: In Vitro Toxicology - The Core Screening Battery

In vitro assays are the primary mechanism for early, high-throughput screening of specific toxicity endpoints, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Cytotoxicity Assessment

Objective: To determine the concentration at which the compound causes cell death, providing a baseline for dosing in other in vitro assays.

Experimental Protocol: MTT Assay in HepG2 Cells

-

Cell Culture: Culture human hepatoma (HepG2) cells in appropriate media until they reach 80% confluency.

-

Plating: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Dosing: Prepare a serial dilution of 7-Methyl-1λ⁶,4-thiazepane-1,1-dione hydrochloride (e.g., from 0.1 µM to 1000 µM). Replace the cell culture medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 24 to 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

-